2-Bromo-3-[4-(4-chlorophenyl)cyclohexyl]-1,4-naphthalenedione (Major)
Description
2-Bromo-3-[4-(4-chlorophenyl)cyclohexyl]-1,4-naphthalenedione (hereafter referred to as "the Major compound") is a brominated naphthoquinone derivative with structural similarities to well-studied antiprotozoal and anticancer agents. The compound features a 1,4-naphthoquinone core substituted at position 2 with a bromine atom and at position 3 with a 4-(4-chlorophenyl)cyclohexyl group.
The Major compound’s bromine substitution distinguishes it from chloro analogs, likely influencing its physicochemical properties (e.g., molecular weight, lipophilicity) and biological activity. The trans-configuration of the cyclohexyl group, as seen in Atovaquone, is critical for bioactivity in related compounds and may also be relevant here .
Properties
Molecular Formula |
C22H18BrClO2 |
|---|---|
Molecular Weight |
429.7 g/mol |
IUPAC Name |
2-bromo-3-[4-(4-chlorophenyl)cyclohexyl]naphthalene-1,4-dione |
InChI |
InChI=1S/C22H18BrClO2/c23-20-19(21(25)17-3-1-2-4-18(17)22(20)26)15-7-5-13(6-8-15)14-9-11-16(24)12-10-14/h1-4,9-13,15H,5-8H2 |
InChI Key |
COKLPKHAZACZAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C2=CC=C(C=C2)Cl)C3=C(C(=O)C4=CC=CC=C4C3=O)Br |
Origin of Product |
United States |
Preparation Methods
Initial Synthesis of the Core Naphthoquinone Derivative
The foundational step involves synthesizing the naphthalenedione core, typically through a condensation or oxidation process involving 1,4-naphthoquinone derivatives.
Method:
Reaction of 1,4-naphthoquinone with trans-4-(4-chlorophenyl)cyclohexane carboxylic acid, facilitated by silver nitrate (AgNO3) and ammonium persulfate in acetonitrile and water under reflux, yields the intermediate 2-chloro-3-[trans-4-(4-chlorophenyl)cyclohexyl] naphthalene-1,4-dione (8a).Key Conditions:
Reflux at elevated temperatures (~80°C), with coupling mediated by silver nitrate and ammonium persulfate, followed by purification via recrystallization.
Conversion to the Target Compound
Subsequent transformations involve functional group modifications:
Hydrolysis and Reduction:
Hydrolysis of the brominated dihydronaphthalene derivative with potassium hydroxide (KOH) in aqueous alcohol, followed by acidification, yields the corresponding naphthalenone (e.g., 2-[4-(4-chlorophenyl)cyclohexyl]-3,4-dihydronaphthalen-1-one).Further Bromination and Functionalization:
Additional bromination steps or substitution reactions may be employed to introduce the bromine at the specific position, ensuring the compound's structure aligns with the desired molecular architecture.
Final Purification and Characterization
Purification Techniques:
Recrystallization from suitable solvents such as acetonitrile, ethanol, or dichloromethane ensures high purity. Chromatography may be used for intermediate purification.-
- Melting Point: Consistent with literature values (~172-175°C for intermediates).
- Spectroscopic Data:
- NMR (1H, 13C) confirms the aromatic and aliphatic substituents.
- IR spectra verify functional groups.
- Mass spectrometry confirms molecular weight and halogen incorporation.
Supporting Data and Reaction Scheme
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | 1,4-Naphthoquinone + trans-4-(4-chlorophenyl)cyclohexane carboxylic acid | Silver nitrate, ammonium persulfate, reflux | ~70% | Coupling to form intermediate 8a |
| 2 | Bromine (Br2) | In DEE and AcOH, 0°C | 95-99% | Selective bromination |
| 3 | KOH in aqueous alcohol | Reflux, acidification | Variable | Hydrolysis to naphthalenone derivative |
Research Findings and Variations
Patent Methods:
Patent literature describes optimized routes avoiding heavy metal catalysts like silver nitrate, favoring environmentally friendly and scalable processes. For example, a process involving direct bromination of precursor compounds under mild conditions has been documented, emphasizing high yield and purity.Alternative Approaches:
Some methods involve radical bromination using N-bromosuccinimide (NBS) under UV irradiation, offering milder conditions and improved regioselectivity.Reaction Optimization:
Data indicates that controlling temperature and reaction time during bromination is critical to prevent over-bromination or undesired isomers. Recrystallization from solvents like acetonitrile or ethanol enhances product purity.
Summary of Key Preparation Parameters
Chemical Reactions Analysis
Bromination and Isomer Formation
The synthesis of this brominated naphthoquinone derivative involves electrophilic bromination of a precursor ketone. Key steps include:
-
Reagent : Bromine (Br₂) in acetic acid at controlled temperatures .
-
Mechanism : Bromine reacts with the enol tautomer of the naphthoquinone, leading to substitution at the C-2 position .
-
Outcome : A mixture of cis and trans isomers forms due to steric effects from the 4-(4-chlorophenyl)cyclohexyl group. The major isomer (trans) is separated via crystallization .
Table 1: Bromination Reaction Parameters
Diastereomer Separation
The cis and trans isomers are separated using:
-
Crystallization : Differential solubility in solvents like ethanol or THF .
-
X-ray Diffraction : Confirms the trans configuration (space group P2₁/c, β = 97.1320°) .
Competing Side Reactions
During synthesis, competing pathways reduce yield:
-
Retro-Aldol Reaction : Catalyzed by Brønsted acids (e.g., H₂SO₄), leading to cleavage into α-tetralone and 4-(4-chlorophenyl)cyclohexanone .
-
Byproduct Formation : Up to 50% yield loss occurs due to this pathway .
Table 2: Competing Reaction Outcomes
Functional Group Reactivity
-
Quinone Reduction : The 1,4-naphthoquinone core undergoes reduction with NaBH₄ to form diols, but bromine at C-2 stabilizes the oxidized state .
-
Cyclohexyl Group Stability : The trans-4-(4-chlorophenyl)cyclohexyl moiety resists ring-opening under acidic conditions .
Key Research Findings
Scientific Research Applications
2-Bromo-3-[4-(4-chlorophenyl)cyclohexyl]-1,4-naphthalenedione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-3-[4-(4-chlorophenyl)cyclohexyl]-1,4-naphthalenedione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity and signal transduction pathways.
Altering Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between the Major compound and its closest analogs:
Key Findings from Comparative Analysis:
Substituent Effects on Bioactivity: Atovaquone’s 3-hydroxy group is critical for its antiprotozoal activity, enabling interactions with mitochondrial electron transport chains . The Major compound lacks this group, which may reduce antiprotozoal efficacy but could enhance stability or alter target specificity.
Synthetic Challenges :
- The trans-2-chloro analog (CAS 153977-22-1) is synthesized via selective crystallization in acetonitrile, with Lewis acids (e.g., AlCl₃) facilitating isomerization to the bioactive trans form . Bromination of this intermediate would require careful optimization to retain stereochemistry.
Structural-Activity Relationships (SAR): The 2-chloro-3-[3-amino-4-methyl-phenylamino]-1,4-naphthoquinone demonstrates that aminoaryl substitutions at C3 confer potent anticancer activity, suggesting that the Major compound’s bulky cyclohexyl group may sterically hinder similar mechanisms .
Biological Activity
2-Bromo-3-[4-(4-chlorophenyl)cyclohexyl]-1,4-naphthalenedione, also referred to as the major compound in various studies, is a derivative of naphthoquinone that has garnered attention for its potential biological activities. This compound is particularly noted for its role as an intermediate in the synthesis of Atovaquone, a well-known antimalarial drug. This article delves into the biological activities associated with this compound, including its antibacterial, anticancer, and anti-inflammatory properties.
- Chemical Formula : C18H18BrClO2
- Molecular Weight : 371.69 g/mol
- IUPAC Name : 2-bromo-3-[4-(4-chlorophenyl)cyclohexyl]-1,4-naphthalenedione
Antimicrobial Activity
Research has indicated that derivatives of naphthoquinones exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. faecalis | 40 µg/mL |
| P. aeruginosa | 50 µg/mL |
| S. typhi | 30 µg/mL |
| K. pneumoniae | 45 µg/mL |
These results suggest that the compound may serve as a promising candidate for developing new antibiotics against resistant bacterial strains .
Anticancer Activity
The cytotoxic effects of 2-bromo-3-[4-(4-chlorophenyl)cyclohexyl]-1,4-naphthalenedione have been evaluated in various cancer cell lines. Notably, studies have demonstrated that this compound can inhibit the proliferation of cancer cells through apoptosis induction.
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
The IC50 values for these cell lines were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 225 |
| HeLa | 200 |
The mechanism of action appears to involve the disruption of mitochondrial function and subsequent activation of caspase pathways leading to programmed cell death .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, the compound has shown potential anti-inflammatory effects. Studies have reported a significant reduction in pro-inflammatory cytokines such as IL-6 and TNF-alpha when treated with this compound.
| Cytokine | Inhibition (%) |
|---|---|
| IL-6 | 89 |
| TNF-alpha | 78 |
These findings suggest that the compound may be beneficial in treating inflammatory diseases .
Case Studies
- Antimicrobial Efficacy : A study explored the effectiveness of various naphthoquinone derivatives against drug-resistant bacteria. The results indicated that compounds similar to 2-bromo-3-[4-(4-chlorophenyl)cyclohexyl]-1,4-naphthalenedione exhibited superior activity compared to conventional antibiotics.
- Cytotoxicity in Cancer Cells : In a recent publication, researchers investigated the cytotoxic effects of this compound on breast cancer cell lines. The study concluded that it could significantly reduce cell viability and induce apoptosis through mitochondrial pathways.
Q & A
Q. What advanced techniques elucidate the role of halogen bonding in this compound’s crystal packing?
- Methodological Answer : Combine X-ray crystallography with Hirshfeld surface analysis to quantify halogen (Br/Cl) interactions. Computational electrostatic potential maps (derived from DFT) identify electron-deficient regions driving packing motifs. Temperature-dependent crystallography reveals dynamic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
